7-Hydroxyprochlorperazine
Overview
Description
Synthesis Analysis
The synthesis of 7-Hydroxyprochlorperazine and its analogs involves multi-step chemical processes. For instance, 7,8-Dihydroxy derivatives of chlorpromazine and related compounds have been prepared through comprehensive synthetic routes. These processes are characterized by their efficiency in introducing hydroxy groups into the phenothiazine core, revealing the versatility and complexity of synthesizing hydroxylated metabolites of chlorphenothiazine derivatives (Lee et al., 1972); (Zirnis et al., 1977).
Molecular Structure Analysis
The molecular structure of 7-Hydroxyprochlorperazine is defined by its phenothiazine core, which is modified by the presence of hydroxy groups. These modifications significantly impact its electronic and chemical properties, as evidenced by studies focusing on the structural characterization through chemical and spectroscopic evidence. The unusual NMR spectral shifts in these compounds have also been a subject of interest, indicating the distinct electronic environment produced by hydroxylation (Lee et al., 1972).
Chemical Reactions and Properties
7-Hydroxyprochlorperazine participates in a variety of chemical reactions, attributed to its functional groups and phenothiazine backbone. It has been shown that hydroxylated phenothiazine derivatives react with oxygen and oxygen radicals, forming hydrogen peroxide and undergoing processes that highlight their reactivity towards oxidative stress conditions. This reactivity underlines the chemical behavior of 7-Hydroxyprochlorperazine in biological and environmental contexts (Heikkila et al., 1975).
Scientific Research Applications
Antipsychotic Agent : Bunney and Aghajanian (1974) found that 7-hydroxychlorpromazine effectively reverses amphetamine-induced depression in rat dopaminergic neurons. This suggests its potential as an antipsychotic agent (Bunney & Aghajanian, 1974).
Cancer Research : Van Woert and Palmer (1969) reported that chlorpromazine and 7-hydroxychlorpromazine inhibit mouse melanoma growth, indicating potential in developing more effective melanoma chemotherapeutic agents (Van Woert & Palmer, 1969).
Pharmacokinetic Evaluation : Aravagiri, Hawes, and Midha (1985) developed a Radioimmunoassay (RIA) procedure for quantitating the 7-hydroxy metabolite of trifluoperazine in human plasma after oral administration. This aids in monitoring drug-drug interactions and drug metabolism (Aravagiri, Hawes, & Midha, 1985).
Biological Functions Studies : Kawamoto and Hidaka (1984) identified H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine) as a selective inhibitor of protein kinase C in rabbit platelets, facilitating studies on the biological functions of protein kinase C in intact cells (Kawamoto & Hidaka, 1984).
Analysis Method Development : Tashiro, Naito, Kagawa, and Kawakami (2012) developed a reliable method for analyzing prochlorperazine and its metabolites in human plasma, which is crucial for pharmacokinetic evaluation and clinical research (Tashiro, Naito, Kagawa, & Kawakami, 2012).
Safety And Hazards
Prochlorperazine, a related compound, has been associated with acute toxicity, reproductive toxicity, effects on or via lactation, and specific target organ toxicity . Serious adverse effects (AEs) such as seizure, neuroleptic malignant syndrome, autonomic collapse, tardive dyskinesia have been reported . Fatalities and life-threatening AEs have also been reported .
properties
IUPAC Name |
8-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-5-4-16(25)14-20(17)26-19-6-3-15(21)13-18(19)24/h3-6,13-14,25H,2,7-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUHMTGXYBUCRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00490866 | |
Record name | 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00490866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxyprochlorperazine | |
CAS RN |
52172-19-7 | |
Record name | 7-Hydroxyprochlorperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052172197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00490866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXYPROCHLORPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0786QQC55N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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